molecular formula C18H18N2O2S2 B2901018 (2-Hydroxy-phenyl)-[4-(2-hydroxy-thiobenzoyl)-piperazin-1-yl]-methanethione CAS No. 101793-38-8

(2-Hydroxy-phenyl)-[4-(2-hydroxy-thiobenzoyl)-piperazin-1-yl]-methanethione

Cat. No.: B2901018
CAS No.: 101793-38-8
M. Wt: 358.47
InChI Key: LGTSXRPGGWMJOR-UHFFFAOYSA-N
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Description

The compound “(2-Hydroxy-phenyl)-[4-(2-hydroxy-thiobenzoyl)-piperazin-1-yl]-methanethione” features a methanethione (C=S) core linked to a 2-hydroxyphenyl group and a piperazine ring substituted with a 2-hydroxy-thiobenzoyl moiety. This structure combines aromatic hydroxyl groups with a sulfur-containing backbone, which may enhance hydrogen-bonding capacity and electronic interactions.

Properties

IUPAC Name

[4-(2-hydroxybenzenecarbothioyl)piperazin-1-yl]-(2-hydroxyphenyl)methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S2/c21-15-7-3-1-5-13(15)17(23)19-9-11-20(12-10-19)18(24)14-6-2-4-8-16(14)22/h1-8,21-22H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGTSXRPGGWMJOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=S)C2=CC=CC=C2O)C(=S)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901333546
Record name [4-(2-hydroxybenzenecarbothioyl)piperazin-1-yl]-(2-hydroxyphenyl)methanethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901333546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49667511
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

101793-38-8
Record name [4-(2-hydroxybenzenecarbothioyl)piperazin-1-yl]-(2-hydroxyphenyl)methanethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901333546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound (2-Hydroxy-phenyl)-[4-(2-hydroxy-thiobenzoyl)-piperazin-1-yl]-methanethione is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

  • Chemical Formula : C14H16N2O3S
  • SMILES Notation : C1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=S)C(C)(C)O

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Tyrosinase Inhibition : The compound has shown promising results in inhibiting the enzyme tyrosinase, which plays a critical role in melanin biosynthesis. Inhibition of this enzyme can be beneficial in treating hyperpigmentation disorders.
    • Case Study : A study demonstrated that derivatives of this compound exhibited IC50 values ranging from 3.8 μM to 28.9 μM against tyrosinase from Agaricus bisporus, indicating effective inhibition compared to standard compounds like kojic acid .
  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.
    • Research Findings : In vitro assays indicated that the compound did not exhibit cytotoxicity at concentrations up to 25 μM, suggesting a favorable safety profile for further development .

Biological Activity Summary

Activity TypeMechanism/TargetIC50 Value (μM)Reference
Tyrosinase InhibitionCompetitive inhibitor3.8
AntioxidantScavenging free radicalsN/A
CytotoxicityNon-cytotoxic up to 25 μMN/A

Research Findings

Recent studies have focused on the synthesis and evaluation of similar compounds, revealing insights into structure-activity relationships (SAR):

  • SAR Analysis : Modifications in the phenolic and piperazine moieties significantly affect the inhibitory potency against tyrosinase. Compounds with additional hydrophilic substituents enhanced binding affinity and enzymatic inhibition .
  • Biochemical Assays : Various derivatives were screened for their biological activities, confirming that the presence of a hydroxy group on the phenyl ring is crucial for optimal inhibitory action against tyrosinase .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound belongs to a broader class of piperazine-linked methanethiones, which differ in substituents on the phenyl and piperazine groups. Key structural analogs and their differences include:

Compound Name Substituents on Piperazine Ring Phenyl Group Substituents Key Structural Features
(2-Hydroxy-phenyl)-[4-(2-hydroxy-thiobenzoyl)-piperazin-1-yl]-methanethione 2-hydroxy-thiobenzoyl 2-hydroxyphenyl Dual hydroxyl groups, thiobenzoyl linkage
(4-Benzylpiperazin-1-yl)(2,4-dihydroxyphenyl)methanethione Benzyl 2,4-dihydroxyphenyl Additional hydroxyl, benzyl group
[4-(Dimethylamino)phenyl]-(morpholin-4-yl)methanethione Morpholine 4-dimethylaminophenyl Dimethylamino group, morpholine ring
[5-(3-chlorophenyl)furan-2-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanethione 4-fluorophenyl 3-chlorophenyl (furan-linked) Halogen substituents, heterocyclic furan

Key Observations :

  • Hydroxyl Groups: The target compound’s 2-hydroxyphenyl and 2-hydroxy-thiobenzoyl groups may enhance solubility and hydrogen-bonding interactions compared to non-polar substituents (e.g., benzyl in or halogenated analogs in ). However, hydroxyl groups could also increase susceptibility to oxidative degradation.
  • Steric Effects : Bulky substituents like benzyl in or butylsulfonyl in may reduce conformational flexibility compared to the target compound’s smaller hydroxy-thiobenzoyl group.
Key Advantages and Limitations
  • Advantages: Enhanced hydrogen-bonding capacity for targeted interactions. Potential for dual functionality (antioxidant and chelating properties) due to hydroxyl groups.
  • Limitations :
    • Possible instability under oxidative conditions.
    • Lack of direct pharmacological data limits predictive conclusions.

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